(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine is a chemical compound with the molecular formula C9H12FNS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine typically involves the reaction of 4-fluorothiophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Chemischer Reaktionen
Types of Reactions
(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group, yielding ethyl(methyl)amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl(methyl)amine.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl and methylamine groups contribute to its overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.
(2-[(4-Bromophenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a bromine atom instead of fluorine.
(2-[(4-Methylphenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a methyl group instead of fluorine
Uniqueness
The presence of the fluorine atom in (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine imparts unique properties, such as increased electronegativity and lipophilicity, which can enhance its biological activity and binding affinity compared to its analogs. These properties make it a valuable compound in the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C9H12FNS |
---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)sulfanyl-N-methylethanamine |
InChI |
InChI=1S/C9H12FNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
WYEPZMNWJZVLJV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCSC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.